2-(Piperidin-4-YL)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of various pyrimidine derivatives incorporating a piperidinyl moiety has been explored in several studies. For instance, an efficient method for synthesizing 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was developed, which demonstrated potent anti-proliferative activities against breast cancer cell lines . Another study reported the synthesis of 4-piperazinopyrimidines with antiemetic and other pharmacological properties . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described, offering an economical alternative to previous methods . The synthesis of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines as antimicrobial agents was also achieved . Furthermore, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions with (hetero)aromatic C-nucleophiles was developed .
Molecular Structure Analysis
The molecular structures of various piperidinyl pyrimidine derivatives have been elucidated using techniques such as X-ray diffraction. For example, a study on copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand revealed the coordination mode and non-covalent interactions within the crystal structures . Another study described the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, highlighting the dihedral angles between the piperidine and pyrimidine rings and the formation of hydrogen-bonded dimers and tetrameric units . The structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was also determined, showing the planarity of the pyrimidine ring and the conformations of the piperidine and pyran rings .
Chemical Reactions Analysis
The chemical reactivity of piperidinyl pyrimidine derivatives has been explored in the context of their potential as pharmacological agents. The antimicrobial activity of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines was investigated, revealing that certain substituents on the pyrimidine ring are critical for activity . The synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, involved chlorination and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinyl pyrimidine derivatives are closely related to their molecular structures and have implications for their pharmacological profiles. For instance, the antiemetic properties of 4-piperazinopyrimidines were attributed to the presence of a methylthio substituent on the pyrimidine ring . The study of copper(II) complexes provided insights into the non-covalent interactions that influence the physical properties of these compounds .
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those related to 2-(Piperidin-4-yl)pyrimidine, have been studied for their potential in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, revealing insights into global reactivity parameters and adsorption behaviors on metal surfaces (Kaya et al., 2016).
Antimicrobial Activity
Some derivatives of 2-(Piperidin-4-yl)pyrimidine have been synthesized and evaluated as antimicrobial agents. The research involved synthesizing compounds and testing their effectiveness against bacteria and fungi, providing insights into structure-activity relationships in this chemical class (Imran et al., 2016).
Molecular Structure Analysis
Studies on compounds similar to 2-(Piperidin-4-yl)pyrimidine have delved into their molecular structures. For instance, analysis of crystal structures and intermolecular interactions has been conducted to understand their chemical properties better (Gehringer et al., 2014).
Anti-Angiogenic and DNA Cleavage Studies
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to 2-(Piperidin-4-yl)pyrimidine, has shown significant anti-angiogenic and DNA cleavage activities. These studies are important in the context of developing anticancer agents (Kambappa et al., 2017).
Antineoplastic Potential
Research on 2-(Piperidin-4-yl)pyrimidine derivatives has explored their potential as antineoplastic agents, particularly in targeting specific pathways like PI3Kδ. This is crucial for developing novel cancer therapies (Guo et al., 2015).
Safety And Hazards
The safety information for “2-(Piperidin-4-YL)pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Piperidine derivatives, including “2-(Piperidin-4-YL)pyrimidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that they have significant potential in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(Piperidin-4-YL)pyrimidine” and other piperidine derivatives.
properties
IUPAC Name |
2-piperidin-4-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573551 | |
Record name | 2-(Piperidin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-YL)pyrimidine | |
CAS RN |
151389-25-2 | |
Record name | 2-(Piperidin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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